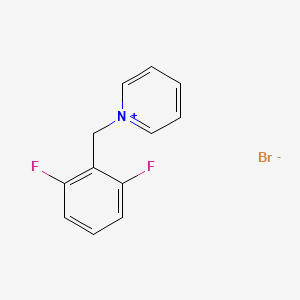

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Übersicht

Beschreibung

“2-(1-Methyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid” consists of a pyrazole ring attached to an acetic acid group .

Physical And Chemical Properties Analysis

“2-(1-Methyl-1H-pyrazol-3-yl)acetic acid” is a white to yellow solid . It has a molecular weight of 140.14 and a molecular formula of C6H8N2O2 .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chalcones Synthesis

Chalcones, also known as 1,3-diaryl-2-propen-1-ones, are widely distributed in nature and serve as intermediates for flavonoid biosynthesis. Researchers have synthesized diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols by employing a base-catalyzed Claisen–Schmidt condensation reaction. These novel compounds exhibit potential biological properties, making them valuable for drug discovery and development .

1,2-Oxazoles Formation

Isomeric chalcones derived from pyrazoles were further reacted with N-hydroxy-4-toluenesulfonamide, leading to the regioselective formation of 3,5-disubstituted 1,2-oxazoles. The characterization of these compounds involved an in-depth analysis of NMR spectral data, combining standard and advanced NMR spectroscopy techniques .

Herbicidal Activity

Researchers have explored the herbicidal potential of pyrazole derivatives. For instance, compounds like 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate demonstrated excellent inhibition effects against barnyard grass in greenhouse experiments. These findings contribute to the development of effective herbicides .

Antiviral Activity

Chalcones have also shown antiviral properties:

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole” are currently unknown. The compound is structurally similar to imidazole, which is known to interact with a wide range of biological targets

Mode of Action

Given its structural similarity to imidazole, it may interact with its targets in a similar manner . This could involve binding to the active site of an enzyme or receptor, thereby modulating its activity.

Biochemical Pathways

The biochemical pathways affected by “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole” are currently unknown. Imidazole and its derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases

Pharmacokinetics

The compound’s molecular weight of 140.14 g/mol suggests that it may be well absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole” are currently unknown. Given its structural similarity to imidazole, it may have a wide range of biological effects

Eigenschaften

IUPAC Name |

2-(1-methylpyrazol-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-10-4-2-6(9-10)7-8-3-5-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERRDGMWQFOKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}ethan-1-ol](/img/structure/B3042514.png)

![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}piperidino)propan-2-ol](/img/structure/B3042515.png)

![[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl][2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3042516.png)

![2-chloro-N-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}phenyl)acetamide](/img/structure/B3042517.png)

![N-[3,5-di(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042521.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide](/img/structure/B3042525.png)

![2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3042526.png)

![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one](/img/structure/B3042527.png)

![1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3042528.png)

![3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B3042529.png)